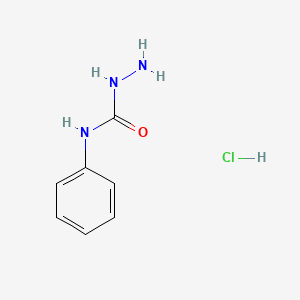

4-Phenylsemicarbazide hydrochloride

Description

Historical Context and Evolution of Semicarbazide (B1199961) Chemistry Research

The study of semicarbazides and their derivatives is deeply rooted in the foundational period of modern organic chemistry. The late 19th and early 20th centuries saw pioneering work by chemists like Theodor Curtius and Emil Fischer, whose investigations into hydrazine (B178648) derivatives and amino acids laid the groundwork for understanding these compounds. academie-sciences.frresearchgate.net Semicarbazide itself, with the formula OC(NH2)(N2H3), is a derivative of urea (B33335) and was historically prepared by reacting urea with hydrazine. wikipedia.org

A significant breakthrough in the application of this class of compounds was the discovery of the semicarbazone formation reaction. numberanalytics.comnumberanalytics.com This reaction, a condensation between an aldehyde or ketone and semicarbazide, produces a crystalline solid derivative with a sharp melting point. wikipedia.orgwikipedia.org This characteristic proved invaluable for the identification and characterization of carbonyl compounds long before the advent of modern spectroscopic techniques. numberanalytics.comwikipedia.org The reaction was typically conducted in a weakly acidic medium, and the resulting semicarbazones were stable and easily purified. numberanalytics.com This classical application established semicarbazides as essential reagents in qualitative organic analysis. numberanalytics.comnumberanalytics.com

Significance and Role of 4-Phenylsemicarbazide (B1584512) Hydrochloride in Contemporary Academic Studies

In modern research, 4-phenylsemicarbazide hydrochloride serves as a versatile building block and reagent. Its structure allows it to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds. ajchem-b.comresearchgate.net

The derivatives of 4-phenylsemicarbazide, particularly semicarbazones, are a focal point of significant research interest due to their wide-ranging biological activities. ajchem-b.com Studies have explored the potential of semicarbazone derivatives in areas such as antimicrobial, anticancer, and anticonvulsant research. ajchem-b.comrroij.com The biological potential of these compounds is often linked to their ability to chelate with metal ions, which can enhance their activity. ajchem-b.comcore.ac.uk For instance, research has shown that metal complexes of semicarbazone derivatives can exhibit greater biological effects than the uncoordinated ligands themselves. rroij.comcore.ac.uk Specifically, this compound has been used in studies investigating metabolic pathways in animal tissues. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories: From Fundamental Synthesis to Specialized Applications

The research journey of this compound begins with its fundamental synthesis. One established method for preparing the parent compound, 4-phenylsemicarbazide, involves the reaction of phenylurea with hydrazine hydrate (B1144303). orgsyn.orgdrugfuture.com Another approach is the reaction of ethyl aniline (B41778) carboxylate with hydrazine hydrate. chemicalbook.com The resulting 4-phenylsemicarbazide can then be treated with hydrochloric acid to form the hydrochloride salt, which often aids in purification and handling due to its crystalline nature and solubility in water. orgsyn.orgamerigoscientific.com

From these synthetic foundations, research has branched into various specialized applications. A primary trajectory involves using 4-phenylsemicarbazide to create a library of semicarbazone derivatives by reacting it with different aldehydes and ketones. researchgate.net These derivatives are then investigated for their chemical properties and, more significantly, their biological activities. ajchem-b.com Research in medicinal chemistry has focused on synthesizing and testing these derivatives as potential therapeutic agents. ajchem-b.comrroij.com Another research avenue explores the use of these compounds as ligands for the formation of transition metal complexes, which have shown promise in fields like bioinorganic chemistry and catalysis. ajchem-b.comcore.ac.uk

Positioning within the Broader Field of Hydrazine Derivatives and Organic Chemistry

This compound belongs to the broad class of compounds known as hydrazine derivatives. wikipedia.org Hydrazine (N₂H₄) is an inorganic compound, and its derivatives are formed by replacing one or more of its hydrogen atoms with other functional groups, such as alkyl or aryl groups. wikipedia.orgwikipedia.org Semicarbazide is considered a derivative of hydrazine where one hydrogen is replaced by a carboxamide group. wikipedia.orgiupac.org Specifically, 4-phenylsemicarbazide is an aryl-substituted semicarbazide.

In the context of organic chemistry, 4-phenylsemicarbazide and its hydrochloride salt are multifunctional reagents. The core structure contains several key features:

A Hydrazine Moiety (-NHNH₂): This group is nucleophilic and is central to the formation of hydrazones and, in this case, semicarbazones. libretexts.org

A Urea Backbone (-NH-CO-NH-): This part of the molecule influences its electronic properties and potential for hydrogen bonding. nih.gov

A Phenyl Group (C₆H₅): The presence of the aromatic ring affects the molecule's solubility, reactivity, and can be crucial for its biological interactions.

The primary role of semicarbazides in organic synthesis is the formation of semicarbazones from aldehydes and ketones. wikipedia.org This reaction is a classic example of imine formation, where a carbon-nitrogen double bond is created. wikipedia.orglibretexts.org The reaction is highly reliable and has been a staple in organic chemistry for over a century for the derivatization and identification of carbonyl compounds. numberanalytics.com

Compound Properties and Data

Below are tables detailing the chemical properties of 4-Phenylsemicarbazide and its hydrochloride salt.

Table 1: Properties of 4-Phenylsemicarbazide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 537-47-3 | drugfuture.comnih.gov |

| Molecular Formula | C₇H₉N₃O | drugfuture.comnih.gov |

| Molecular Weight | 151.17 g/mol | drugfuture.comnih.gov |

| Appearance | White crystalline powder or flakes | chemicalbook.com |

| Melting Point | 122-125 °C | drugfuture.comchemicalbook.com |

| Solubility | Insoluble in ether, sparingly soluble in hot water, freely soluble in alcohol and chloroform. | drugfuture.com |

Table 2: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5441-14-5 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₁₀ClN₃O | nih.gov |

| Molecular Weight | 187.63 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Prisms | drugfuture.com |

| Melting Point | ~215-217 °C | sigmaaldrich.comdrugfuture.com |

| Solubility | Freely soluble in water and alcohol. | drugfuture.comamerigoscientific.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-phenylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-10-7(11)9-6-4-2-1-3-5-6;/h1-5H,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHWDWODIHJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063887 | |

| Record name | Hydrazinecarboxamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-14-5 | |

| Record name | Hydrazinecarboxamide, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylsemicarbazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylsemicarbazide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylsemicarbazide. hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLSEMICARBAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T730Q4PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Phenylsemicarbazide Hydrochloride

Established Synthetic Routes and Mechanistic Investigations

Preparation via Phenylurea and Hydrazine (B178648) Hydrate (B1144303) Reactions

A well-established method for the synthesis of 4-phenylsemicarbazide (B1584512) involves the reaction of phenylurea with hydrazine hydrate. orgsyn.orgdrugfuture.com In a typical procedure, phenylurea is heated with a solution of hydrazine hydrate. orgsyn.orgechemi.com The reaction mixture is then treated with decolorizing charcoal, filtered, and concentrated. orgsyn.org Upon cooling, the crude 4-phenylsemicarbazide crystallizes and is collected. orgsyn.org

To obtain the hydrochloride salt, the crude product is dissolved in hot absolute alcohol and treated with concentrated hydrochloric acid. orgsyn.org This causes the 4-phenylsemicarbazide hydrochloride to precipitate, which can then be filtered, washed with alcohol, and dried. orgsyn.org The yield of the hydrochloride salt is reported to be in the range of 46–48 grams from 68 grams of phenylurea. orgsyn.org The melting point of the hydrochloride is approximately 215°C, though it can vary with the rate of heating. orgsyn.org

It is noted that the crude 4-phenylsemicarbazide may contain unreacted phenylurea, which can be removed during the conversion to the hydrochloride salt. orgsyn.org An alternative suggested procedure to potentially improve the yield and eliminate the need for purification through the hydrochloride involves refluxing phenylurea with 100% hydrazine hydrate and absolute alcohol for an extended period. orgsyn.orgresearchgate.net

Reaction Summary Table:

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

| Phenylurea, Hydrazine Hydrate (42%) | Decolorizing Charcoal, Water | Heated on steam bath for ~12 hours | Crude 4-Phenylsemicarbazide | 47–52 g |

| Crude 4-Phenylsemicarbazide | Absolute Alcohol, Concentrated Hydrochloric Acid | Hot alcohol, then cooling in ice-salt bath | This compound | 46–48 g |

Synthesis from Phenylhydrazine (B124118) and Cyanic Acid or Derivatives

The synthesis of 4-phenylsemicarbazide can also be achieved starting from phenylhydrazine and derivatives of cyanic acid. Phenylhydrazine derivatives are versatile reagents in organic synthesis and have been utilized in the preparation of various heterocyclic compounds. nih.govchemrxiv.orgscirp.org While the direct reaction with cyanic acid is a plausible route, more commonly, derivatives such as isocyanates are employed due to their reactivity and availability.

Formation via Reaction with Phenyl Isocyanate

Another significant synthetic route to 4-substituted semicarbazides is the reaction of hydrazine with isocyanates. rsc.org In the case of 4-phenylsemicarbazide, this would involve the reaction of phenyl isocyanate with hydrazine. This method is a common approach for forming the semicarbazide (B1199961) backbone. rsc.org However, a notable drawback of this method is the toxicity of isocyanates and the limited commercial availability of a wide range of substituted isocyanates. rsc.org

Novel and Advanced Synthetic Approaches

Synthesis from Corresponding Amines and Hydrazines via Phenyl Carbamates

A more recent and versatile one-pot, two-step approach has been developed for the synthesis of a diverse library of 4-substituted semicarbazides, including aryl-substituted ones like 4-phenylsemicarbazide. rsc.org This method involves the formation of a carbamate from an amine and a carbonate, followed by the reaction of the carbamate with hydrazine. rsc.org

For aryl amines, the process begins with the in-situ preparation of a carbamate by reacting the aryl amine with a reagent like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. rsc.org This carbamate intermediate is then refluxed with hydrazine hydrate to yield the desired 4-arylsemicarbazide. rsc.org The resulting semicarbazide often precipitates from the solution and can be easily separated by filtration. rsc.org This approach offers the advantage of avoiding toxic reagents like isocyanates and allows for the synthesis of a wider variety of semicarbazides in good yield and purity on a large scale. rsc.org

One-Pot Synthesis Summary:

| Step | Reactants | Reagents/Solvents | Conditions | Intermediate/Product |

| 1 | Aryl Amine | bis(2,2,2-trifluoroethyl) carbonate, triethylamine | Stirring at room temperature | Carbamate |

| 2 | Carbamate | Hydrazine Hydrate | Reflux for 1-2 hours | 4-Arylsemicarbazide |

Investigations into Electrolytic Reduction Pathways for Related Semicarbazides

Electrolytic reduction is a known method for the transformation of various organic compounds. acs.org In the context of related nitrogen-containing compounds, decarboxylation of carboxylic acids can be achieved through Kolbe's electrolysis, where aqueous solutions of alkali metal salts of carboxylic acids are electrolyzed. byjus.com While specific studies on the direct electrolytic reduction to form 4-phenylsemicarbazide are not detailed in the provided context, the principles of electrolytic methods are applied in organic synthesis for various reductions and bond formations. acs.org Further research in this area could potentially lead to novel electrolytic pathways for the synthesis of semicarbazides.

Isolation and Purification Strategies for High Purity Research Samples

The isolation and purification of this compound are critical steps to obtain a product with the high degree of purity required for research applications. The primary strategy involves the conversion of crude 4-phenylsemicarbazide into its hydrochloride salt, which facilitates purification through precipitation and recrystallization.

Following the synthesis of the parent compound, 4-phenylsemicarbazide, from phenylurea and hydrazine hydrate, the crude product often contains unreacted phenylurea and may be discolored. orgsyn.org To address this, an initial purification step involves treating the hot reaction mixture with a decolorizing agent, such as Norite (activated charcoal), to remove colored impurities. orgsyn.org

The isolation of the hydrochloride salt is typically achieved by dissolving the crude 4-phenylsemicarbazide in a hot solvent, such as absolute alcohol, and then adding concentrated hydrochloric acid. orgsyn.org This process causes the immediate precipitation of this compound, as it is less soluble in the acidic alcohol solution. The precipitate is then collected by filtration. orgsyn.org To maximize the recovery, the filtrate can be cooled further in an ice-salt bath to induce the precipitation of any remaining salt. orgsyn.org The collected solid is washed with alcohol to remove residual soluble impurities. orgsyn.org

For achieving high-purity samples, recrystallization is the preferred method. The crude hydrochloride salt is dissolved in a minimum amount of hot water, just below boiling point. orgsyn.org It is noted that prolonged boiling should be avoided, as it can lead to decomposition and the formation of impurities like diphenylurea. orgsyn.org The hot, saturated solution is filtered, if necessary, to remove any insoluble matter. Upon cooling, pure this compound crystallizes out of the solution. These crystals are then collected by filtration, washed with a cold solvent like alcohol or ether to remove any surface impurities, and dried. orgsyn.orgprepchem.com

The table below summarizes the key stages in the isolation and purification process.

| Step | Procedure | Purpose |

| Decolorization | The crude 4-phenylsemicarbazide solution is treated with activated charcoal (Norite). orgsyn.org | To remove colored byproducts and impurities. |

| Precipitation | Concentrated HCl is added to a hot absolute alcohol solution of the crude product. orgsyn.org | To convert the base into its hydrochloride salt and isolate it as a solid precipitate. |

| Filtration & Washing | The precipitated hydrochloride is filtered and washed with alcohol. orgsyn.org | To separate the solid product from the reaction mixture and wash away soluble impurities. |

| Recrystallization | The crude hydrochloride is dissolved in a minimal amount of nearly boiling water and allowed to cool slowly. orgsyn.org | To form highly pure crystals, leaving remaining impurities in the mother liquor. |

| Final Collection | The purified crystals are collected by filtration, washed with a cold solvent (alcohol/ether), and dried. orgsyn.orgprepchem.com | To obtain the final, high-purity research sample. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Reactant Concentration and Solvent: The initial procedure specifies using a 42% hydrazine hydrate solution in water. orgsyn.org An alternative suggestion for improving the yield involves using 100% hydrazine hydrate in conjunction with absolute alcohol as a solvent. orgsyn.org This modification suggests that reducing the amount of water and using an alcohol as the solvent can favor the desired reaction pathway, potentially increasing the yield of 4-phenylsemicarbazide.

Reaction Time and Temperature: The reaction is typically conducted by heating the mixture on a steam bath (approximately 100°C) for an extended period, such as twelve hours. orgsyn.org An improved method suggests extending the reaction time to twenty-four hours. orgsyn.org This indicates that the reaction may proceed slowly and that a longer duration is necessary for it to go to completion, thereby increasing the conversion of phenylurea and enhancing the final yield. Temperature control is also critical during the purification of the hydrochloride salt, as excessive heat during dissolution in water can cause decomposition to diphenylurea, reducing the final yield and purity. orgsyn.org

General Synthetic Approaches: While the reaction of phenylurea with hydrazine is a common method, other pathways for creating 4-substituted semicarbazides exist, such as the reaction of hydrazine with isocyanates or carbamates. rsc.org The choice of synthetic route can be a key optimization strategy. For instance, a one-pot, two-step approach involving the in-situ formation of a carbamate from an amine, followed by reaction with hydrazine, has been shown to be effective for a diverse range of semicarbazides. rsc.org Monitoring the reaction progress, for example by using ¹H NMR, can also be a crucial part of optimization to minimize the formation of side products. rsc.org

The following table outlines the key reaction parameters and their potential for optimization.

| Parameter | Standard Condition | Optimized Condition/Consideration | Effect on Yield/Selectivity |

| Hydrazine | 42% hydrazine hydrate solution. orgsyn.org | 100% hydrazine hydrate. orgsyn.org | Potentially increases yield by using a more concentrated reactant. |

| Solvent | Aqueous reaction medium. orgsyn.org | Absolute alcohol. orgsyn.org | May improve solubility and reaction kinetics, leading to a better yield. |

| Reaction Time | ~12 hours on a steam bath. orgsyn.org | 24 hours on a steam bath. orgsyn.org | Allows the reaction to proceed further towards completion, increasing product yield. |

| Temperature | Heating on a steam bath (~100°C). orgsyn.org | Avoid prolonged boiling during recrystallization of the hydrochloride. orgsyn.org | Prevents decomposition of the product into diphenylurea, thus preserving yield and purity. |

| Monitoring | Not specified in the primary procedure. | Monitoring reaction progress (e.g., via NMR). rsc.org | Allows for timely quenching of the reaction to minimize side-product formation and enhance selectivity. |

Coordination Chemistry and Metal Complexation Research of Semicarbazide Ligands

Ligational Behavior of 4-Phenylsemicarbazide (B1584512) and Its Derivatives

Semicarbazide (B1199961) and its derivatives, particularly thiosemicarbazones, are known for their flexible ligational behavior. They can coordinate to metal ions in several ways, primarily dictated by the nature of the metal ion, the reaction conditions, and the specific structure of the ligand.

These ligands can act as:

Unidentate ligands: In some cases, coordination occurs solely through the sulfur atom of the thiosemi-carbazone moiety jocpr.com.

Bidentate ligands: More commonly, they function as bidentate ligands. Coordination typically involves the sulfur or oxygen atom and the hydrazinic nitrogen atom (N2) of the semicarbazone backbone, forming a stable five-membered chelate ring jocpr.comresearch-nexus.netresearchgate.net.

Tridentate ligands: When the semicarbazide is part of a larger molecule containing another donor group, such as a pyridine (B92270) ring, it can act as a tridentate ligand. For instance, derivatives of 2-acetylpyridine-N(4)-methyl-thiosemicarbazone coordinate in a tridentate fashion via the pyridine nitrogen, the imine nitrogen, and the sulfur atom nih.gov. Similarly, some semicarbazone derivatives can exhibit tridentate O-N-O coordination researchgate.net.

A significant aspect of their ligational behavior is the potential for keto-enol or thione-thiol tautomerism upon complexation. Infrared spectroscopy studies indicate that ligands like 4-phenyl-1-pipridine-3-thiosemicarbazide can coordinate to metal ions in either the keto or the enol form research-nexus.netresearchgate.net. In many complexes, the thiosemicarbazone ligand deprotonates and coordinates in its thiolate form cusat.ac.in. This versatility in coordination modes and electronic structure allows for the formation of both mononuclear and polynuclear complexes with varied geometries research-nexus.netresearchgate.net.

Synthesis and Characterization of Transition Metal Complexes

The reaction of 4-phenylsemicarbazide and its derivatives with various transition metal salts leads to the formation of a wide array of coordination complexes. The synthesis is typically carried out by reacting the ligand with a metal salt in a suitable solvent, often with heating jocpr.comacademicjournals.org. The resulting complexes are then characterized using a combination of analytical and spectroscopic techniques to determine their structure, bonding, and physicochemical properties.

| Technique | Information Obtained |

| Elemental Analysis | Confirms the stoichiometry of the complex (metal-to-ligand ratio) researchgate.netresearchgate.net. |

| Molar Conductivity | Determines the electrolytic or non-electrolytic nature of the complexes in solution research-nexus.netacademicjournals.org. |

| Infrared (IR) Spectroscopy | Identifies the donor atoms involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, C=N, N-H) jocpr.combendola.com. |

| Electronic (UV-Vis) Spectroscopy | Provides information about the geometry of the coordination sphere around the metal ion researchgate.netresearchgate.net. |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the oxidation state and spin state of the metal ion and the geometry of the complex research-nexus.netresearchgate.net. |

| X-ray Diffraction | Provides definitive information on the crystal and molecular structure, including bond lengths, bond angles, and overall geometry nih.govrsc.org. |

Research into iron complexes with semicarbazide-type ligands has explored various oxidation states, including Fe(II), Fe(III), and even the less common Fe(IV) state. The synthesis of Fe(II) and Fe(III) chelates with ligands such as 4-acetylsemicarbazone-1-phenyl-3-methyl-2-pyrazolin-5-one (AMP-SC) has been reported researchgate.net. These complexes are characterized by elemental analysis, spectral studies, and magnetic properties to elucidate their structure researchgate.net.

Homoleptic iron(II) complexes have been formed using expanded ligands derived from terpyridine domains, which can be seen as analogous in their complexing strategy semanticscholar.org. Furthermore, studies on related nitrogen-donor ligands have led to the isolation and characterization of rare homoleptic Fe(IV) complexes nih.gov. Formally, iron(IV) alkyl complexes have also been synthesized, stabilized by a disilylehydrazido(2−) ligand formed from dinitrogen complexes rsc.org. These studies, while not all directly involving 4-phenylsemicarbazide, highlight the capacity of nitrogen-rich ligand environments to stabilize various oxidation states of iron, suggesting a rich potential for semicarbazide ligands in this area.

Cobalt(II) readily forms complexes with semicarbazide and thiosemicarbazide (B42300) derivatives, exhibiting structural versatility influenced by the specific ligand and reaction conditions. For instance, complexes of Co(II) with 4-phenyl-1-pipridine-3-thiosemicarbazide have been synthesized and characterized to have a tetrahedral geometry research-nexus.netresearchgate.net.

The formation of mixed-ligand complexes has also been explored. A complex of Co(II) with thiosemicarbazide and 4-aminoquinoline (B48711) was synthesized and proposed to have an octahedral geometry, demonstrating how the introduction of a co-ligand can alter the coordination environment academicjournals.org. The non-electrolytic nature of this complex was confirmed by its low molar conductance value in DMF academicjournals.org.

The bulkiness of the ligands can play a crucial role in determining the final structure. Studies on heteroleptic cobalt(II) complexes have shown that variations in ligand bulk can lead to either oligomerization or a shift between tetrahedral and square planar geometries mdpi.comrsc.org. The magnetic properties of these complexes are often studied to understand the electronic structure and spin state of the Co(II) center, which can be high-spin or low-spin depending on the coordination environment rsc.orgrsc.org.

Summary of Characterized Cobalt(II) Complexes

| Ligand System | Proposed Geometry | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Phenyl-1-pipridine-3-thiosemicarbazide | Tetrahedral | Bidentate coordination of the ligand. | research-nexus.net, researchgate.net |

| Thiosemicarbazide and 4-aminoquinoline | Octahedral | Mixed-ligand complex; non-electrolytic nature. | academicjournals.org |

| Catecholate and 1,4-diaza-1,3-butadiene | Tetrahedral / Planar mixture | Ligand bulk influences geometry and potential for oligomerization. | mdpi.com |

Nickel(II) complexes with 4-phenylsemicarbazide derivatives and related thiosemicarbazones have been synthesized and structurally elucidated, revealing a range of possible geometries. Early studies on complexes with 4-phenyl-1-pipridine-3-thiosemicarbazide suggested a tetrahedral geometry based on spectral and magnetic data research-nexus.netresearchgate.net.

More definitive structural information has been obtained through single-crystal X-ray diffraction. For example, research on Ni(II) salicylaldehyde (B1680747) 4-phenylthiosemicarbazonato complexes has identified both mononuclear square planar and octahedral structures rsc.org. This study also highlighted the utility of different synthetic approaches—conventional, electrochemical, and mechanochemical—in targeting specific structural outcomes rsc.org. A review of transition metal complexes with thiosemicarbazones corroborates the existence of both square planar and distorted octahedral geometries for Ni(II) mdpi.com.

The resulting Ni(II) complexes can also serve as building blocks for more complex materials. For instance, a nickel(II) N4-anilinosalen complex, which is structurally related to semicarbazone complexes, was used to electrochemically synthesize a conducting metallopolymer, demonstrating the potential for these complexes in materials science nih.gov.

Copper(II) complexes of semicarbazone and thiosemicarbazone ligands have been extensively studied. The reaction of 4-phenyl-1-pipridine-3-thiosemicarbazide with a Cu(II) salt yielded a complex with a pseudo-tetrahedral structure research-nexus.netresearchgate.net. Interestingly, this ligand also demonstrated reducing properties, leading to the formation of a diamagnetic Cu(I) complex research-nexus.netresearchgate.net.

A wide variety of Cu(II) complexes have been synthesized using N(4)-substituted thiosemicarbazones. A systematic study of ten different copper(II) complexes with NNS donor thiosemicarbazones derived from pyridine-2-carbaldehyde revealed diverse structures, including monomeric, dimeric, and polymeric forms cusat.ac.in. Spectroscopic characterization, including IR and UV-Vis, confirmed that the ligands coordinate via the azomethine nitrogen, pyridyl nitrogen, and thiolate sulfur. The X-ray crystal structure of one of these complexes, [CuL3Cl]2, confirmed a dimeric structure with two square pyramidal Cu(II) centers linked by bridging chlorine atoms cusat.ac.in.

Other studies have reported square-planar geometries for Cu(II) complexes with different thiosemicarbazone derivatives informahealthcare.comresearchgate.net. The characterization of a monomeric complex, [CuCl(atc-Me)], and a novel dinuclear complex, [{Cu(μ-atc-Me)}2μ-SO4], by single-crystal X-ray diffraction showed tridentate coordination of the ligand in both cases nih.gov.

Spectroscopic Data for Representative Copper(II) Thiosemicarbazone Complexes

| Complex | Key IR Bands (cm⁻¹) | Electronic Spectra λmax (nm) | Proposed Geometry | Reference |

|---|---|---|---|---|

| [CuL1Cl] | ν(C=N): ~1600, ν(C-S): ~840, ν(Cu-Cl): 304 | d-d transitions | Square Pyramidal (inferred) | cusat.ac.in |

| [CuL3Cl]2 | ν(C=N): ~1595, ν(C-S): ~830, ν(Cu-Cl, bridging): 315, 164 | d-d transitions | Square Pyramidal (Dimer) | cusat.ac.in |

| [Cu(L)(phen)]Cl | ν(C=N): ~1605, ν(C-S): ~825 | - | Square Planar | informahealthcare.com, researchgate.net |

The coordination chemistry of platinum and palladium with semicarbazide and thiosemicarbazone ligands is an active area of research, partly driven by the well-known applications of platinum complexes in medicine nih.gov. A series of platinum(II) and palladium(II) complexes with thiosemicarbazones derived from thiophene-2-carboxaldehydes have been synthesized and characterized using various spectroscopic methods (UV-Vis, IR, NMR, MS) and elemental analysis nih.gov. The synthesis typically involves reacting an aqueous solution of K2PtCl4 or K2PdCl4 with an ethanolic solution of the ligand nih.gov.

Research has also extended to higher oxidation states, such as Pt(IV) and Pd(IV) morressier.com. New guanine (B1146940) complexes of Pt(IV) and Pd(II) have been synthesized and structurally characterized by X-ray diffraction, confirming the formation of M-N bonds with the organic ligand in the first coordination sphere mdpi.com. Furthermore, platinum and palladium complexes have been synthesized with other biologically relevant molecules like fludarabine, where a trans-[Br(PPh3)2]Pt/Pd fragment is attached to the purine (B94841) ring mdpi.com. These studies show that palladium complexes often exhibit different cytotoxic profiles compared to their platinum analogues mdpi.com.

Influence of Solvent Systems on Complex Compound Formation

The formation of metal complexes with semicarbazide ligands, including 4-phenylsemicarbazide hydrochloride, is significantly influenced by the solvent system employed for the synthesis. The solvent's polarity, coordinating ability, and dielectric constant can dictate the solubility of the reactants, the stability of the resulting complexes, and even the coordination geometry of the final product. researchgate.net

Research on the synthesis of related thiosemicarbazone and other semicarbazide complexes has highlighted the use of various solvents. Alcohols, such as methanol (B129727) and ethanol (B145695), are frequently used due to their ability to dissolve a wide range of metal salts and organic ligands. jocpr.com For instance, in the synthesis of some transition metal complexes with thiosemicarbazide derivatives, methanol was found to be a suitable solvent. jocpr.com Dioxane has also been employed in the synthesis of metal complexes with substituted thiosemicarbazides. jocpr.com

The role of the solvent extends beyond simple dissolution. Solvents can coordinate to the metal ion, forming solvato-complexes. researchgate.net The subsequent complexation reaction with the semicarbazide ligand then becomes a ligand substitution reaction. The strength of the solvent-metal ion interaction can affect the reaction kinetics and thermodynamics. For example, strongly coordinating solvents might hinder the formation of the desired complex, while non-coordinating or weakly coordinating solvents can facilitate it.

In some cases, the solvent can also participate in the reaction, leading to the formation of different products. For instance, the use of protic versus aprotic solvents can influence the deprotonation of the ligand and its subsequent coordination to the metal center. While specific studies on the influence of solvent systems on the complexation of this compound are not extensively documented, the general principles observed for similar ligands suggest that the choice of solvent is a critical parameter in controlling the synthesis and properties of its metal complexes.

A summary of solvents commonly used in the synthesis of related semicarbazide and thiosemicarbazone complexes is provided in the table below.

| Solvent | Type | Common Applications in Semicarbazide Complex Synthesis |

| Methanol | Protic | Dissolution of reactants, formation of transition metal complexes. jocpr.com |

| Ethanol | Protic | Dissolution of reactants, synthesis of various metal complexes. nih.gov |

| Dioxane | Aprotic | Synthesis of thiosemicarbazide metal complexes. jocpr.com |

| Acetonitrile | Aprotic | Used in electrochemical studies of metal complexes. |

| Dimethylformamide (DMF) | Aprotic | Solubilizing agent for ligands and metal salts. |

| Water | Protic | Often used in combination with other solvents. |

Molecular Geometry and Stereochemistry of Metal-Semicarbazide Adducts

The molecular geometry and stereochemistry of metal adducts with semicarbazide ligands are determined by several factors, including the nature of the metal ion (size, charge, and d-electron configuration), the coordination number, and the bonding mode of the ligand. 4-Phenylsemicarbazide can act as a monodentate or a bidentate ligand.

As a monodentate ligand, it can coordinate through the terminal nitrogen atom of the hydrazine (B178648) group or the carbonyl oxygen atom. As a bidentate ligand, it typically forms a five-membered chelate ring by coordinating through the carbonyl oxygen and the hydrazinic nitrogen atom. The phenyl group attached to the nitrogen atom can introduce steric hindrance, which may influence the coordination geometry.

The choice of geometry is often dictated by the electronic configuration of the metal ion. For example, Cu(II) complexes with related ligands have been found to adopt square planar or distorted tetrahedral geometries. researchgate.net Ni(II) complexes can be found in tetrahedral, square planar, or octahedral environments depending on the ligand field strength and steric factors. mdpi.com

The table below summarizes possible coordination numbers and corresponding geometries for metal complexes, based on studies of related ligands.

| Metal Ion | Coordination Number | Likely Geometry |

| Co(II) | 4 | Tetrahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Cu(II) | 4 | Square Planar, Distorted Tetrahedral |

| Zn(II) | 4 | Tetrahedral |

| Cd(II) | 4 | Tetrahedral |

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure and the nature of the bonding in coordination compounds of this compound can be elucidated using a combination of spectroscopic techniques and theoretical calculations. Electronic spectroscopy (UV-Visible) and magnetic susceptibility measurements are powerful experimental tools to probe the d-orbital splitting and the number of unpaired electrons in the metal center, respectively. fiveable.me

The electronic spectra of transition metal complexes typically show d-d transitions, which are influenced by the ligand field. The energy of these transitions provides information about the ligand field splitting parameter (Δ), which in turn is related to the geometry of the complex and the nature of the metal-ligand bond. du.edu.eg Charge transfer bands, arising from the transfer of electrons from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed and provide further details about the electronic structure.

Magnetic susceptibility measurements help in determining the magnetic moment of the complex, which is related to the number of unpaired electrons. du.edu.eg This information is crucial for distinguishing between high-spin and low-spin complexes and for inferring the geometry of the complex. For example, an octahedral Ni(II) complex is expected to be paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is typically diamagnetic.

Computational methods, such as Density Functional Theory (DFT), have become increasingly important in understanding the electronic structure and bonding in coordination compounds. DFT calculations can provide optimized geometries, vibrational frequencies, and detailed information about the molecular orbitals and the nature of the metal-ligand interactions. While specific computational studies on this compound complexes are not prevalent, the application of these methods to similar systems has proven to be highly informative.

The table below outlines the expected magnetic properties for common transition metal ions in different geometries, which can be used to interpret experimental data for this compound complexes.

| Metal Ion | Geometry | Spin State | Number of Unpaired Electrons | Expected Magnetic Moment (μeff, B.M.) |

| Co(II) | Tetrahedral | High Spin | 3 | ~3.87 |

| Ni(II) | Octahedral | High Spin | 2 | ~2.83 |

| Ni(II) | Square Planar | Low Spin | 0 | 0 (Diamagnetic) |

| Cu(II) | Square Planar | - | 1 | ~1.73 |

| Mn(II) | Tetrahedral | High Spin | 5 | ~5.92 |

Derivatization and Analog Development Studies from 4 Phenylsemicarbazide Hydrochloride

Synthesis and Reactivity of Semicarbazone Derivatives

The primary amino group of 4-phenylsemicarbazide (B1584512) hydrochloride is a key site for derivatization, readily undergoing condensation reactions with carbonyl compounds to form semicarbazones. These reactions are fundamental in expanding the chemical space of 4-phenylsemicarbazide-based compounds.

Condensation Reactions with Aldehydes and Ketones

The condensation of 4-phenylsemicarbazide with a variety of aldehydes and ketones is a straightforward and efficient method for the synthesis of semicarbazones. osi.lvchemmethod.com This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the semicarbazide (B1199961) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by the presence of a small amount of acid. ijpcbs.com

The general scheme for this reaction is as follows:

C₆H₅NHCONHNH₂·HCl + R¹R²C=O → C₆H₅NHCONHN=CR¹R² + H₂O + HCl

Researchers have successfully synthesized a range of semicarbazones by reacting 4-phenylsemicarbazide with various carbonyl compounds. For instance, the reaction with N,N-bis(2-chloroethyl)aminobenzaldehyde has been reported to yield the corresponding phenyl semicarbazone. osi.lvchemmethod.com The conditions for these reactions can vary, with some being carried out in solvents like ethanol (B145695) at reflux temperatures. ijpcbs.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 4-Phenylsemicarbazide | Appropriate Carbonyl Compound | Ethanol | Reflux, 30 min (with glacial acetic acid) | 4-(substituted aryl) semicarbazone | ijpcbs.com |

| 4-Phenylsemicarbazide | N,N-bis(2-chloroethyl) aminobenzaldehyde | Ethanol | Stirring | Phenyl semicarbazone | osi.lvchemmethod.com |

Formation of Schiff Bases and Their Substituted Analogs

Semicarbazones derived from 4-phenylsemicarbazide are a class of Schiff bases, characterized by the C=N (azomethine) group. The formation of these Schiff bases is a versatile route to a wide range of substituted analogs. The electronic and steric properties of the substituents on the aldehyde or ketone precursor can significantly influence the properties of the resulting Schiff base.

The synthesis of Schiff base ligands derived from the condensation of 5-substituted 2-hydroxybenzaldehyde with 4-phenylsemicarbazide has been reported. tandfonline.com These reactions demonstrate the utility of 4-phenylsemicarbazide in creating multidentate ligands capable of coordinating with metal ions. The formation of these Schiff bases is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy. tandfonline.com

Structural Modifications and Substituent Effects on the Semicarbazide Core

Synthesis of 1,4-Disubstituted Semicarbazides

The synthesis of 1,4-disubstituted semicarbazides can be achieved through the condensation of various acid hydrazides with phenyl isocyanate. tandfonline.com While this method does not directly start from 4-phenylsemicarbazide, it provides a pathway to analogs where the hydrogen at the 1-position is replaced by an acyl group. For example, 1-cinnamoyl-4-phenyl semicarbazide has been synthesized by reacting cinnamic acid hydrazide with phenyl isocyanate. tandfonline.com This approach allows for the introduction of a wide range of substituents at the 1-position, enabling the fine-tuning of the molecule's properties.

| Hydrazide | Reactant | Product | Reference |

| Cinnamic acid hydrazide | Phenyl isocyanate | 1-Cinnamoyl-4-phenyl semicarbazide | tandfonline.com |

| Oleic acid hydrazide | Phenyl isocyanate | 1-Oleyl-4-phenyl semicarbazide | tandfonline.com |

| Citric acid hydrazide | Phenyl isocyanate | 1,1',1''-tricitryl-4,4',4''-triphenyl semicarbazide | tandfonline.com |

| Benzoic acid hydrazide | Phenyl isocyanate | 1-Benzoyl-4-phenyl semicarbazide | tandfonline.com |

Investigation of Halogenated Phenyl Semicarbazide Hydrochlorides

The introduction of halogen atoms onto the phenyl ring of 4-phenylsemicarbazide can significantly alter its electronic properties and reactivity. While specific studies focusing solely on the synthesis and investigation of halogenated 4-phenylsemicarbazide hydrochlorides are not extensively detailed in the provided search results, the synthesis of related halogenated thiosemicarbazide (B42300) derivatives has been reported. For instance, 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide was synthesized by condensing 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-(4-bromophenyl)thiosemicarbazide. jocpr.com This suggests that halogenated anilines can be precursors for synthesizing halogenated phenylsemicarbazides. The presence of halogens can influence the acidity of the N-H protons and the nucleophilicity of the amino groups, thereby affecting subsequent derivatization reactions.

Cyclization Reactions Leading to Heterocyclic Compounds

4-Phenylsemicarbazide and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles. These cyclization reactions typically involve the participation of the semicarbazide backbone in the formation of the heterocyclic ring.

The acid-catalyzed intramolecular cyclization of 1,4-disubstituted semicarbazides can lead to the formation of 1,3,4-oxadiazoles. tandfonline.com For example, the cyclization of 1-cinnamoyl-4-phenyl semicarbazide affords a substituted 1,3,4-oxadiazole (B1194373). tandfonline.com Similarly, thiosemicarbazide derivatives can be cyclized to form 1,3,4-thiadiazoles. The reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like concentrated sulfuric acid is a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. ijpcbs.com

Furthermore, the oxidation of 4-phenyl-1-pivaloylsemicarbazide has been shown to yield 1,2,4-triazole (B32235) derivatives, highlighting another pathway for the cyclization of substituted 4-phenylsemicarbazides. osi.lv The reaction of 4-phenyl-3-thiosemicarbazones with reagents like ethyl 2-bromoacetate can lead to the formation of thiazolidin-4-ones, another important class of heterocyclic compounds. nih.gov

| Starting Material | Reagent/Condition | Heterocyclic Product | Reference |

| 1-Cinnamoyl-4-phenyl semicarbazide | Acid catalyst | 2-Cinnamoyl-5-aminophenyl 1,3,4-oxadiazole | tandfonline.com |

| 1-Oleyl-4-phenyl semicarbazide | Acid catalyst | 2-Oleyl-5-aminophenyl 1,3,4-oxadiazole | tandfonline.com |

| Thiosemicarbazide | Benzoic acid / H₂SO₄ | 5-Phenyl-1,3,4-thiadiazol-2-amine | ijpcbs.com |

| 4-Phenyl-1-pivaloylsemicarbazide | Oxidation | 1,2,4-Triazole derivatives | osi.lv |

| 4-Phenyl-3-thiosemicarbazones | Ethyl 2-bromoacetate | Thiazolidin-4-ones | nih.gov |

Formation of Oxadiazoles from Semicarbazides

4-Phenylsemicarbazide serves as a crucial starting material for the synthesis of various 1,3,4-oxadiazole derivatives. A common synthetic route involves the initial reaction of 4-phenylsemicarbazide with different aryl aldehydes to form Schiff bases (azomethines). researchgate.netresearchgate.net These intermediates are then subjected to cyclization to yield the desired oxadiazole ring.

One reported method involves the condensation of Schiff bases derived from 4-phenylsemicarbazide with acetic acid to produce a series of novel 1-(2-(4-x-phenyl)-5-(phenylamino)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. researchgate.netresearchgate.net This reaction is refluxed for several hours, and the resulting product is recrystallized from ethanol. rdd.edu.iq The yields for this synthesis step typically range from 43% to 60%. rdd.edu.iq

Another approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides, which are synthesized from the reaction of hydrazides with isothiocyanates. luxembourg-bio.com This method utilizes reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent, offering advantages such as mild reaction conditions and a straightforward work-up procedure. luxembourg-bio.com

The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through an iodine-mediated oxidative C-O bond formation. jchemrev.comorganic-chemistry.org This process involves the condensation of aldehydes with semicarbazide, followed by oxidative cyclization. jchemrev.com

The physical properties of some synthesized 1,3,4-oxadiazole derivatives are presented in the table below.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Color |

| 4a | C17H16N4O2 | 308 | 150-152 | Yellow |

| 4b | C17H16N4O3 | 324 | 162-164 | Pale Yellow |

| 4c | C17H15ClN4O2 | 342.5 | 170-172 | Yellow |

| 4d | C17H15N5O4 | 353 | 181-183 | Orange |

| 4e | C19H21N5O2 | 367 | 142-144 | Yellow |

Table 1: Physical Properties of Synthesized 1,3,4-Oxadiazole Derivatives. rdd.edu.iq

Synthesis of Condensed 1,2,4-Triazolo-Heterocycles

4-Phenylsemicarbazide intermediates are instrumental in the synthesis of condensed 1,2,4-triazolo-heterocycles. journalagent.com The general strategy involves the ring closure of intermediate 4-phenylsemicarbazides or 4-phenylthiosemicarbazides. journalagent.com

For instance, the reaction of various 2-hydrazino-heterocycles with phenyl isocyanate or phenyl isothiocyanate yields the corresponding 4-phenylsemicarbazides or 4-phenylthiosemicarbazides. journalagent.com Subsequent fusion of these intermediates leads to the formation of 3-oxo- or 3-thioxo-1,2,4-triazolo-heterocycles through the elimination of an aniline (B41778) molecule. journalagent.com

The synthesis of various N-fused 1,2,4-triazoles can also be achieved through the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable polyethylene (B3416737) glycol medium. organic-chemistry.org Another method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org Additionally, an electrochemical approach allows for the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to produce a range of 3-amino- researchgate.netrdd.edu.iqjournalagent.com-triazolo pyridines. organic-chemistry.org

A series of novel researchgate.netrdd.edu.iqjournalagent.comtriazolo[1,5-b] researchgate.netrdd.edu.iqjournalagent.comnih.govtetrazines has been synthesized through the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines that contain amidine fragments. beilstein-journals.org This oxidative cyclization is achieved by reacting the tetrazines with (diacetoxyiodo)benzene. beilstein-journals.org

Development of Hybrid Molecules and Conjugates

Chalcone-Semicarbazide Linked Derivatives

The synthesis of hybrid molecules linking chalcones and semicarbazides has been explored, leading to the creation of novel chalonyl derivatives. cnpereading.com Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of substituted acetophenones with substituted benzaldehydes. nih.govresearchgate.net

These chalcones are then reacted with substituted phenyl semicarbazides to form chalcone-semicarbazide linked derivatives. cnpereading.comderpharmachemica.com For example, a series of chalconyl derivatives of chloro-phenyl semicarbazide has been synthesized and evaluated for various pharmacological activities. derpharmachemica.com The synthesis of chalconesemicarbazones can result in the formation of two isomeric forms. nih.gov

Pyrazole-Phenyl Semicarbazone Hybrids

Novel pyrazole-phenyl semicarbazone derivatives have been designed and synthesized, demonstrating potential as α-glucosidase inhibitors. nih.gov The synthesis involves the reaction of pyrazole (B372694) aldehydes or ketones with phenyl semicarbazide to form the corresponding semicarbazone.

A general route for synthesizing pyrazole-3(4)-carbaldehydes involves the Vilsmeier-Haack reaction of hydrazones or semicarbazones derived from various ketones. researchgate.net These pyrazole aldehydes can then be used to form hybrids. The synthesis of pyrazole-triazole hybrids has also been developed, utilizing triazenylpyrazoles as precursors, which allows for functionalization of the pyrazole ring before the attachment of the triazole unit. beilstein-journals.org

Reaction with Acetylacetone (B45752) and Other Carbonyl Compounds

4-Phenylsemicarbazide hydrochloride reacts with carbonyl compounds, such as aldehydes and ketones, to form semicarbazones. researchgate.netmyskinrecipes.com This reaction is a well-established method for the characterization and identification of carbonyl compounds. myskinrecipes.com The reaction proceeds under solvent-free conditions, providing a clean and simple work-up procedure. researchgate.net

The reaction of 4-phenylsemicarbazide with acetylacetone is more complex. While the expected product would be a hydrazone, studies have shown that the reaction can lead to the formation of pyrazole derivatives. nih.govacs.org For instance, the reaction of 4-nitrosemicarbazide with acetylacetone can yield 3,5-dimethyl-N-nitropyrazole-1-carboxamide and 3,5-dimethyl-pyrazole. acs.org The presence of an acid catalyst, or the use of semicarbazide hydrochloride which can generate acid, facilitates the transformation of intermediate hydroxypyrazolines into pyrazoles. nih.gov

Biological Activity and Mechanistic Investigations of 4 Phenylsemicarbazide Hydrochloride and Its Derivatives

Antimicrobial Efficacy and Biological Activity Profiles

The antimicrobial potential of 4-phenylsemicarbazide (B1584512) hydrochloride and its derivatives has been a subject of scientific inquiry, with studies exploring their effectiveness against a range of microbial pathogens.

Antibacterial Studies against Gram-Positive and Gram-Negative Strains

Derivatives of 4-phenylsemicarbazide have demonstrated varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in a study on asymmetric and monomeric robenidine (B1679493) analogues, which share structural similarities with 4-phenylsemicarbazide derivatives, activity was observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Specifically, the introduction of an indole (B1671886) moiety to a related scaffold resulted in a compound with a minimum inhibitory concentration (MIC) of 1.0 μg/mL against MRSA. nih.gov Monomeric analogues showed activity against MRSA and VRE with MIC values ranging from 16-64 μg/mL. nih.gov Some analogues also exhibited modest activity against Gram-negative strains like E. coli at 16 μg/mL and P. aeruginosa at 32 μg/mL. nih.gov

Furthermore, research on other related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has shown that specific substitutions on the phenyl ring are crucial for antibacterial efficacy. For example, a 4-bromophenyl group was found to be important for potent antibacterial effects. mdpi.com In another study, novel Schiff base ligands derived from semicarbazide (B1199961) showed positive antibacterial results against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. researchgate.net The antimicrobial assessment of novel pyrazole (B372694) derivatives also revealed remarkable activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potent efficacy against Acinetobacter baumannii. nih.gov

The antibacterial activity of Fmoc-phenylalanine (Fmoc-F) has been reported against various Gram-positive bacteria, including MRSA. rsc.org Its mechanism is believed to involve disrupting cell membrane integrity and inducing oxidative and osmotic stress at higher concentrations. rsc.org

Table 1: Antibacterial Activity of Selected Semicarbazide Derivatives and Related Compounds

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-substituted robenidine analogue | Methicillin-resistant S. aureus (MRSA) | 1.0 μg/mL | nih.gov |

| Monomeric robenidine analogues | MRSA and Vancomycin-resistant Enterococci (VRE) | 16-64 μg/mL | nih.gov |

| Robenidine analogue | E. coli | 16 μg/mL | nih.gov |

| Robenidine analogue | P. aeruginosa | 32 μg/mL | nih.gov |

| 4-Trichloromethyl-substituted 1,2,4-triazole | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 µg/mL | mdpi.com |

| Indole-pyrazolone derivatives (5e, 5h, 5i) | Acinetobacter baumannii | 10 μg/mL | nih.gov |

Antifungal Resistance Investigations

The investigation into the antifungal properties of 4-phenylsemicarbazide and its derivatives is an emerging area of research. While direct studies on 4-phenylsemicarbazide hydrochloride are limited, research on structurally related compounds provides insights into their potential antifungal action. For instance, Schiff base ligands derived from semicarbazide and thiosemicarbazide (B42300) have been tested against fungal strains like Candida albicans and Rhizopus sporium, showing positive results. researchgate.net

The challenge of antifungal resistance is a significant concern in medicine, with a limited number of therapeutic classes available. nih.gov This drives the search for novel antifungal agents. Research on related nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, has demonstrated that certain derivatives possess antifungal activity. mdpi.com The development of new antifungal drugs is critical, and compounds like fosmanogepix, which shows broad in vitro and in vivo mold coverage, are promising. nih.gov

Anticonvulsant Properties and Structure-Activity Relationship (SAR)

Semicarbazide derivatives have been a focal point of research for their potential as anticonvulsant agents.

Pharmacological Evaluation in Seizure Models

A number of 4-phenylsemicarbazide derivatives have shown anticonvulsant activity in various animal seizure models. nih.gov The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests are commonly used to evaluate this activity. nih.govresearchgate.net For example, certain 2,4-dimethoxyphenylsemicarbazones demonstrated protection in MES, scPTZ, and subcutaneous strychnine-induced seizure models. nih.gov One of the most active compounds in this series was N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone. nih.gov

Further studies have identified other semicarbazone derivatives with significant anticonvulsant profiles. For instance, 4-methoxybenzaldehyde (B44291) N-(3-bromophenyl) semicarbazone showed activity in both MES and scPTZ tests. researchgate.net In other research, some compounds revealed broad-spectrum anticonvulsant activity and potent protection in the MES, scPTZ, and 6 Hz seizure models. mdpi.com

Impact of Substituents on Anticonvulsant Potency

The structure-activity relationship (SAR) of 4-phenylsemicarbazide derivatives is crucial for understanding and optimizing their anticonvulsant effects. The nature and position of substituents on the phenyl ring significantly influence their potency.

Research has shown that aryl semicarbazones with a 4-bromo substituted phenyl group at the terminal amino function exhibited low neurotoxicity and greater protection than sodium valproate. researchgate.net The substitution of polar groups like -NO2, -CN, and -OH on phenylmethylenehydantoins, a related class of compounds, was found to result in less active or inactive compounds. nih.gov Conversely, substitutions with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring of phenylmethylenehydantoins led to good anticonvulsant activity. nih.gov

In a series of 4-aryl-1-diphenylacetyl(thio)semicarbazides, the thiosemicarbazide derivatives generally exhibited strong antinociceptive activity. mdpi.com Computational studies, including conformational analysis and electrostatic properties, have been employed to support these experimental findings. mdpi.com For phenylmethylenehydantoins, multivariate analysis identified LUMO energy and log P as critical parameters for their anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of Selected Semicarbazide Derivatives

| Compound/Derivative | Seizure Model(s) | Activity/Potency | Reference |

|---|---|---|---|

| N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone | MES, scPTZ, Strychnine-induced | Most active in its series | nih.gov |

| 4-Methoxybenzaldehyde N-(3-bromophenyl) semicarbazone | MES, scPTZ | ED50 of 32.35 mg/kg (MES) and < 45 mg/kg (scPTZ) | researchgate.net |

| 4-Bromo-phenyl substituted semicarbazones | Not specified | Greater protection than sodium valproate | researchgate.net |

| Phenylmethylenehydantoins with alkyl, halogeno, trifluoromethyl, alkoxyl groups | MES | ED(MES2.5) ranging from 28 to 90 mg/kg | nih.gov |

Anti-inflammatory and Analgesic Research

The potential of 4-phenylsemicarbazide derivatives as anti-inflammatory and analgesic agents has been explored in several studies. Semicarbazide-sensitive amine oxidase (SSAO) inhibitors, which are structurally related, have shown effects in chronic arthritis models. nih.gov

A novel SSAO inhibitor, SzV-1287, significantly inhibited hyperalgesia and edema in both K/BxN serum-transfer and complete Freund's adjuvant (CFA)-evoked arthritis models in mice. nih.gov It also reduced plasma leakage and keratinocyte chemoattractant production in the tibiotarsal joint in the K/BxN arthritis model. nih.gov

In other research, a series of 4-(2-phenoxyphenyl)semicarbazones were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Several of these compounds were found to be more potent than the reference drug mefenamic acid in the formalin test. nih.gov The most active anti-inflammatory compound in this series was 1-(1-(2,5-dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide. nih.gov

Furthermore, certain 4-aryl-1-diphenylacetyl(thio)semicarbazides have demonstrated significant antinociceptive activity. mdpi.com In particular, 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide was identified as a potent analgesic agent. mdpi.com Some quinoline (B57606) derivatives, starting from 2-phenylquinoline-4-carbohydrazide, have also been screened for their analgesic and anti-inflammatory activity, with some showing significant effects. biomedres.info

Table 3: Anti-inflammatory and Analgesic Activity of Selected Semicarbazide Derivatives and Related Compounds

| Compound/Derivative | Model/Test | Activity | Reference |

|---|---|---|---|

| SzV-1287 (SSAO inhibitor) | K/BxN serum-transfer and CFA-evoked arthritis models | Significantly inhibited hyperalgesia and edema | nih.gov |

| 1-(1-(2,5-Dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide | Anti-inflammatory study | Most active compound in its series | nih.gov |

| 1-Diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide | Behavioral model | Potent analgesic agent | mdpi.com |

| 4-(2-Phenoxyphenyl)semicarbazones (e.g., 10h, 10i, 11i) | Formalin test | More potent than mefenamic acid | nih.gov |

| 2-Phenylquinoline-4-carboxamide derivative (compound 5) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | biomedres.info |

Anticancer and Antineoplastic Activity Studies

The semicarbazide and thiosemicarbazide scaffold is a significant structural motif in the development of new anticancer agents. researchgate.net Derivatives of this class have demonstrated considerable cytotoxic effects against a variety of cancer cell lines, including those for breast, lung, and prostate cancer, as well as leukemia. researchgate.netnih.gov The anticancer potential of these compounds is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes within cancer cells. ijper.org

The mechanism of their antineoplastic action is multifaceted. One of the primary modes of action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. researchgate.net This inhibition curtails the proliferation of rapidly dividing cancer cells. researchgate.net Potent anticancer drugs such as Triapine are based on this mechanism. researchgate.net Furthermore, some thiosemicarbazone derivatives have been found to inhibit topoisomerase II, another key enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death). researchgate.netmdpi.com Studies have also shown that certain derivatives can downregulate the expression of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme essential for pyrimidine (B1678525) synthesis, thereby halting cancer cell growth. nih.gov

Research has focused on modifying the core structure to enhance potency. The introduction of various substituents, particularly electron-withdrawing groups like halogens or nitro groups on the phenyl ring, has been shown to produce compounds with significant anticancer activity. ijper.org

Table 1: In Vitro Anticancer Activity of Semicarbazide and Thiosemicarbazide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-chlorobenzoyl carbamothioyl methane (B114726) hydrazonate (5a) | B16F10 (Melanoma) | 0.7 µg/mL | ijper.org |

| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 µg/mL | ijper.org |

| Doxorubicin (Standard) | B16F10 (Melanoma) | 0.6 µg/mL | ijper.org |

| Phenyl-amidrazone-piperazine derivatives (6 compounds) | Leukemia, Prostate, Breast, Colon | Low micromolar | nih.gov |

Antituberculosis and Antiviral Investigations

Semicarbazide derivatives, particularly thiosemicarbazones, have long been recognized for their biological activities, including antiviral, anti-infective, and antitubercular properties. wikipedia.org The synthesis of novel derivatives is an active area of research aimed at discovering compounds with improved efficacy.

In the context of tuberculosis, various thiosemicarbazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Studies have shown that certain derivatives exhibit very high in vitro antitubercular activity, with some demonstrating potency even greater than the standard drug streptomycin. researchgate.net For instance, a series of thiosemicarbazide derivatives synthesized by condensing 4-phenylthiosemicarbazide (B147422) or thiosemicarbazide with various aldehydes and ketones showed promising activity, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 125 μg/mL against Mycobacterium bovis. nih.gov

The antiviral activity of this class of compounds is also well-documented. wikipedia.org Synthesized pyrimidine derivatives incorporating the semicarbazide moiety have been investigated for their antiviral effects, with results indicating mild to potent activity compared to reference standards. nih.govnih.gov The mechanism of their antiviral action is often linked to the chelation of metal ions essential for viral enzymes. wikipedia.org

Enzymatic Inhibition Studies

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria. benthamdirect.com The inhibition of this enzyme is a promising strategy for combating ureolytic bacterial infections. benthamdirect.com Semicarbazone and thiosemicarbazone derivatives have emerged as a highly effective class of urease inhibitors. benthamdirect.comnih.gov

Numerous studies have demonstrated that these compounds exhibit potent urease inhibitory activity, often significantly exceeding that of standard inhibitors like hydroxyurea (B1673989) and thiourea (B124793). benthamdirect.comnih.gov For example, a series of piperazine-based semicarbazone derivatives showed IC₅₀ values in the low micromolar range (3.95–6.62 μM), which is substantially more potent than thiourea (IC₅₀: 22 μM) and hydroxyurea (IC₅₀: 100 μM). benthamdirect.com Similarly, another study identified 1-(3-fluorobenzylidene)semicarbazide as a highly potent inhibitor with an IC₅₀ value of 0.52 µM. nih.gov The structural features of the derivatives, such as the nature and position of substituents on the phenyl ring, play a crucial role in determining their inhibitory potential. nih.gov

Table 2: Urease Inhibitory Activity of Semicarbazone Derivatives

| Compound/Derivative | Urease Source | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-(3-fluorobenzylidene)semicarbazide (4a) | Jack Bean | 0.52 ± 0.45 µM | nih.gov |

| Piperazine-based semicarbazone (5m) | Jack Bean | 3.95 µM | benthamdirect.com |

| Piperazine-based semicarbazone (5o) | Jack Bean | 4.05 µM | benthamdirect.com |

| Thiourea (Standard) | Jack Bean | 22 µM / 23 µM | benthamdirect.comresearchgate.net |

The active site of urease contains two octahedrally coordinated nickel (Ni²⁺) ions, which are essential for its catalytic activity. nih.govresearchgate.net These two nickel ions are bridged by a carbamylated lysine (B10760008) residue and a hydroxide (B78521) ion. nih.govebi.ac.uk The mechanism of inhibition by semicarbazide-related compounds involves direct interaction with this dinickel center. researchgate.net

Inhibitors from this class act by chelating the nickel ions in the active site, effectively blocking the substrate (urea) from binding. researchgate.net The electronegative oxygen and nitrogen atoms of the semicarbazide backbone form coordination bonds with the nickel ions. researchgate.net This interaction stabilizes an enzyme-inhibitor complex, rendering the enzyme inactive. Molecular docking studies and structural analysis have shown that in addition to metal chelation, hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as histidine and aspartate, further stabilize the binding of the inhibitor. nih.govnih.gov This multi-point interaction prevents the conformational changes necessary for the hydrolysis of urea (B33335), leading to potent inhibition.

Applications in Biochemical Assays and Protein Studies

Semicarbazide and its derivatives, including 4-phenylsemicarbazide, are valuable reagents in analytical and organic chemistry for the detection and identification of aldehydes and ketones. wikipedia.orgresearchgate.netresearchgate.net The underlying principle is a condensation reaction between the primary amine group of the semicarbazide and the carbonyl group of an aldehyde or ketone. wikipedia.org

This reaction forms a stable product known as a semicarbazone, which is an imine derivative. wikipedia.org Semicarbazones are particularly useful for qualitative analysis because they are typically solid crystalline compounds with sharp, well-defined melting points. wikipedia.orgresearchgate.net By preparing the semicarbazone derivative of an unknown aldehyde or ketone and comparing its melting point to known values, the original carbonyl compound can be identified. This method has been widely used in qualitative organic analysis. researchgate.net More advanced applications include the use of fluorescently tagged semicarbazides, such as fluorescein-5-thiosemicarbazide (B1364854) (FTSC), which react with carbonyl groups to allow for fluorescent labeling and imaging of molecules in biochemical systems and living cells. researchgate.net

Role in Protein Modification and Functional Studies

The biological activity of 4-phenylsemicarbazide and its derivatives is intrinsically linked to their ability to interact with and modify proteins, thereby influencing their function. Research into this area has highlighted the potential for these compounds to act as enzyme inhibitors, with a notable example being the inhibition of urease.

Hydrazides, the chemical class to which 4-phenylsemicarbazide belongs, are recognized for their diverse biological activities. researchgate.net Specifically, 4-phenylsemicarbazide has been identified as an active agent against the urease enzyme. researchgate.net Urease is a metalloenzyme containing nickel ions, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govnih.gov The inhibition of this enzyme is a critical target for various therapeutic areas.

The precise mechanism of how 4-phenylsemicarbazide inhibits urease is not fully elucidated in the available literature. However, studies on structurally related compounds provide valuable insights. For instance, phenyl phosphorodiamidates, which also inhibit urease, are proposed to do so through a covalent but reversible mechanism, forming a phosphoacyl enzyme intermediate. nih.gov This suggests that 4-phenylsemicarbazide might interact with the active site of urease in a similar fashion, potentially through coordination with the nickel ions or by reacting with key amino acid residues.

The interaction of small organic molecules with metalloenzymes often involves the chelation of the metal ions at the active site. researchgate.net Given that 4-phenylsemicarbazide possesses nitrogen and oxygen atoms with lone pairs of electrons, it has the potential to act as a chelating agent for the nickel ions within the urease active site, thereby disrupting the enzyme's catalytic activity. This mode of action is a common strategy for the inhibition of metalloenzymes. researchgate.net

Functional studies with derivatives of semicarbazide have further underscored their potential to modulate protein function. The biological activities of semicarbazones, which are derivatives of semicarbazides, are often attributed to their ability to form chelates with metals. nih.gov This capacity for metal chelation can lead to the inhibition of enzymes that are dependent on metal cofactors for their activity.

While direct and extensive studies on the protein modification by this compound are not widely available, the existing evidence points towards enzyme inhibition, particularly of metalloenzymes like urease, as a key aspect of its biological function. The following table summarizes the key findings regarding the interaction of 4-phenylsemicarbazide and related compounds with proteins.

| Compound/Class | Target Protein/Enzyme | Observed/Proposed Interaction | Functional Outcome |

| 4-Phenylsemicarbazide | Urease | Active against the enzyme researchgate.net | Inhibition of urease activity |